Tert-butyl[(piperidin-4-yl)methyl]amine
CAS No.: 1226351-71-8
Cat. No.: VC3185947
Molecular Formula: C10H22N2
Molecular Weight: 170.3 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl[(piperidin-4-yl)methyl]amine - 1226351-71-8](/images/structure/VC3185947.png)
Specification
CAS No. | 1226351-71-8 |
---|---|
Molecular Formula | C10H22N2 |
Molecular Weight | 170.3 g/mol |
IUPAC Name | 2-methyl-N-(piperidin-4-ylmethyl)propan-2-amine |
Standard InChI | InChI=1S/C10H22N2/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11-12H,4-8H2,1-3H3 |
Standard InChI Key | CTVSNIVMXJOPBL-UHFFFAOYSA-N |
SMILES | CC(C)(C)NCC1CCNCC1 |
Canonical SMILES | CC(C)(C)NCC1CCNCC1 |
Introduction
Tert-butyl[(piperidin-4-yl)methyl]amine is an organic compound featuring a tert-butyl group attached to a piperidine ring via a methylamine linkage. This compound is notable for its structural properties, including high molar refractivity and significant hydrogen bond donor and acceptor capabilities, making it a candidate for various applications in medicinal chemistry and industrial processes.
Synthesis Methods
The synthesis of tert-butyl[(piperidin-4-yl)methyl]amine typically involves multiple steps, starting with the formation of a piperidine derivative. Alternative methods may vary in starting materials or reaction conditions to optimize yield and purity. While specific synthesis protocols are not detailed in the available literature, the process generally involves standard organic chemistry techniques such as reductive amination or amidation reactions.
Potential Applications
Tert-butyl[(piperidin-4-yl)methyl]amine has potential applications in medicinal chemistry, particularly in the development of compounds that interact with neurotransmitter receptors. These interactions could influence signaling pathways related to mood regulation and cognition. Additionally, its structural properties make it suitable for various industrial processes.
Application Area | Description |
---|---|
Medicinal Chemistry | Potential interactions with neurotransmitter receptors |
Industrial Processes | Utilization based on structural properties |
Research Findings and Similar Compounds
Research on compounds similar to tert-butyl[(piperidin-4-yl)methyl]amine highlights the importance of structural modifications in altering biological activity. For example, modifications to the piperidine structure can significantly alter binding affinities and biological responses. Similar compounds include:
Compound Name | CAS Number | Similarity | Key Features |
---|---|---|---|
tert-Butyl 4-(propylamino)piperidine-1-carboxylate | 301225-58-1 | 1.00 | Propyl substitution on piperidine |
tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | 1.00 | Methyl group enhances lipophilicity |
1-Boc-4-(isopropylamino)piperidine | 534595-51-2 | 1.00 | Isopropyl substitution affects sterics |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume